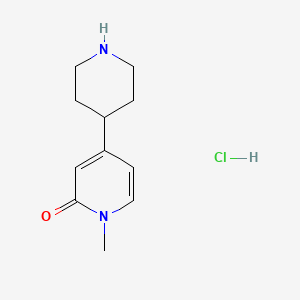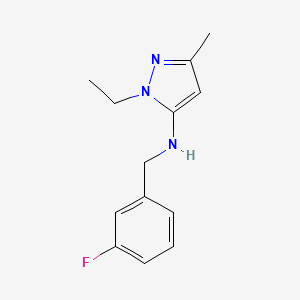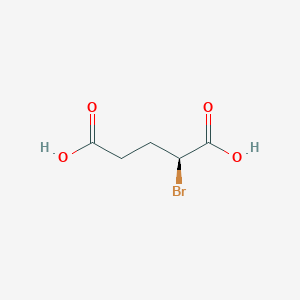
(R)-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a hydroxyl group, and an ethylsulfonyl-substituted phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 4-(ethylsulfonyl)acetophenone using chiral catalysts or biocatalysts. The reaction conditions often include the use of hydrophilic organic solvents like isopropanol to enhance the solubility of the substrate and improve the yield and enantiomeric excess .
Industrial Production Methods
Industrial production of ®-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol can be achieved through biocatalytic processes using recombinant whole-cell systems. These systems employ engineered microorganisms, such as Escherichia coli, to catalyze the reduction of the ketone precursor to the desired chiral alcohol with high enantioselectivity and yield .
Chemical Reactions Analysis
Types of Reactions
®-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
Oxidation: Formation of 4-(ethylsulfonyl)benzaldehyde or 4-(ethylsulfonyl)acetophenone.
Reduction: Formation of 2-amino-2-(4-(ethylsulfonyl)phenyl)ethane.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
®-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its chiral nature and functional groups
Mechanism of Action
The mechanism of action of ®-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. The ethylsulfonyl group can enhance its binding affinity and specificity towards certain targets, leading to desired biochemical effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenylethanol: A chiral alcohol with a similar structure but lacks the ethylsulfonyl group.
2-Phenylethanol: An achiral isomer of 1-phenylethanol with different properties and applications.
Uniqueness
®-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This group enhances its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H15NO3S |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
(2R)-2-amino-2-(4-ethylsulfonylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO3S/c1-2-15(13,14)9-5-3-8(4-6-9)10(11)7-12/h3-6,10,12H,2,7,11H2,1H3/t10-/m0/s1 |
InChI Key |
SLXFZGMMNCYWJF-JTQLQIEISA-N |
Isomeric SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)[C@H](CO)N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S)-3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine hydrochloride](/img/structure/B11748583.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11748588.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11748594.png)
![1-(difluoromethyl)-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11748595.png)
![1-ethyl-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11748598.png)
![2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11748602.png)

![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11748611.png)
![(2R)-2-amino-3-{[(2S)-2-amino-2-[hydroxy(carbonothioyl)]ethyl]disulfanyl}propanoic acid](/img/structure/B11748617.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11748619.png)

![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(heptyl)amine](/img/structure/B11748627.png)
